Cas no 13214-66-9 (4-Phenylbutylamine)

4-Phenylbutylamine structure
Productnaam:4-Phenylbutylamine
4-Phenylbutylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Phenylbutan-1-amine
- Phenylbutylamine
- 4-Phenyl-1-butylamine
- Aminophenylbutane
- 1-Amino-4-phenylbutane
- 4-Phenylbutylamine
- Einecs 236-186-7
- Benzenebutanamine
- RARECHEM AL BW 0239
- PHENYLBUTYLAMINE, 4-
- 4-Phenylbutylamine-1
- phenbutyl amine
- PD006318
- 4-PHENYL-N-BUTYLAMINE
- Butylamine, 4-phenyl-
- 4-Phenylbutylammonium chloride
- FT-0619387
- SY049656
- 13214-66-9
- Q27095130
- MFCD00008231
- 4-phenylbutyl amine
- 4-(phenyl)butylamine
- AB00942
- 4-phenylbutanamine
- D88381
- 4-phenyl butylamine
- DTXSID50157371
- 4-Phenylbutylamine, 98%
- AKOS000199016
- EN300-24382
- UNII-UG8K2LT79Y
- 4-BENZENEBUTANAMINE
- CHEBI:44814
- A1123
- STR06036
- 4-phenyl-1-aminobutane
- NS00024193
- 4-Phenyl-1-butanamine #
- CHEMBL79512
- (4-phenylbutyl)amine
- BDBM50113840
- 1tni
- SCHEMBL132472
- AGNFWIZBEATIAK-UHFFFAOYSA-
- 4-Amino-1-phenylbutane
- 4-Phenyl-butylamine
- InChI=1/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
- 1utp
- DB04311
- Butylamine, 4-phenyl-, hydrochloride
- UG8K2LT79Y
- J-006129
- DTXCID3079862
- 4-PBA
- DB-042093
- benzene, (4-amino)butyl-
-
- MDL: MFCD00008231
- Inchi: InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
- InChI-sleutel: AGNFWIZBEATIAK-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)CCCCN
- BRN: 2080045
Berekende eigenschappen
- Exacte massa: 149.12000
- Monoisotopische massa: 149.12
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 84.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26A^2
- Aantal tautomers: nothing
- XLogP3: nothing
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 0.944 g/mL at 25 °C(lit.)
- Smeltpunt: 143°C (estimate)
- Kookpunt: 144°C/42mmHg(lit.)
- Vlampunt: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Brekindex: n20/D 1.519(lit.)
- PSA: 26.02000
- LogboekP: 2.66830
- Gevoeligheid: Air Sensitive
- Oplosbaarheid: Not determined
4-Phenylbutylamine Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305 + P351 + P338
- Vervoersnummer gevaarlijk materiaal:2735
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:8
- Verpakkingsgroep:III
- Gevaarsniveau:8
- Risicozinnen:R36/37/38
- Verpakkingsgroep:III
- Veiligheidstermijn:8
- PackingGroup:III
4-Phenylbutylamine Douanegegevens
- HS-CODE:2921499090
- Douanegegevens:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Phenylbutylamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43530-250mg |
4-Phenylbutan-1-amine |
13214-66-9 | 250mg |
¥86.0 | 2021-09-08 | ||
Enamine | EN300-24382-0.25g |
4-phenylbutan-1-amine |
13214-66-9 | 0.25g |
$23.0 | 2023-09-15 | ||
Enamine | EN300-24382-0.5g |
4-phenylbutan-1-amine |
13214-66-9 | 0.5g |
$37.0 | 2023-09-15 | ||
Enamine | EN300-24382-5.0g |
4-phenylbutan-1-amine |
13214-66-9 | 5.0g |
$180.0 | 2023-02-14 | ||
Enamine | EN300-24382-1.0g |
4-phenylbutan-1-amine |
13214-66-9 | 1.0g |
$47.0 | 2023-02-14 | ||
A2B Chem LLC | AA46835-1g |
4-Phenylbutylamine |
13214-66-9 | 98% | 1g |
$35.00 | 2024-04-20 | |
1PlusChem | 1P0010R7-5g |
Benzenebutanamine |
13214-66-9 | 98% | 5g |
$119.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137989-5g |
4-Phenylbutan-1-amine |
13214-66-9 | 97% | 5g |
¥538.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137989-10g |
4-Phenylbutan-1-amine |
13214-66-9 | 97% | 10g |
¥1077.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137989-25g |
4-Phenylbutan-1-amine |
13214-66-9 | 97% | 25g |
¥2154.00 | 2024-08-09 |
4-Phenylbutylamine Gerelateerde literatuur
-
S. Hou,D. M. Hoyle,C. J. Blackwell,K. Haernvall,V. Perz,G. M. Guebitz,E. Khosravi Green Chem. 2016 18 5190
-
Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999
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3. Do GluN2B subunit containing NMDA receptors tolerate a fluorine atom in the phenylalkyl side chain?Yoshihiro Shuto,Simone Thum,Louisa Temme,Dirk Schepmann,Masato Kitamura,Bernhard Wünsch Med. Chem. Commun. 2017 8 975
-
David J. Miller,M. Bashir-Uddin Surfraz,Mahmoud Akhtar,David Gani,Rudolf K. Allemann Org. Biomol. Chem. 2004 2 671
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5. Highly selective aromatic chlorination. Part 3. Kinetics and mechanism of chlorination of electron-rich aromatic compounds by N-chloroamines in acidic solutionJohn R. Lindsay Smith,Linda C. McKeer,Jonathan M. Taylor J. Chem. Soc. Perkin Trans. 2 1989 1529
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:13214-66-9)4-Phenylbutylamine

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):214.0